4-Formyl-2-methoxyphenyl phenylcarbamate

Beschreibung

BenchChem offers high-quality 4-Formyl-2-methoxyphenyl phenylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formyl-2-methoxyphenyl phenylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

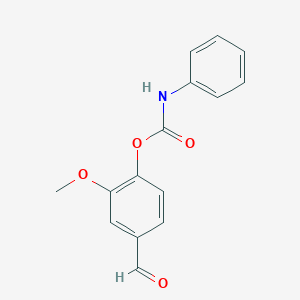

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-formyl-2-methoxyphenyl) N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-19-14-9-11(10-17)7-8-13(14)20-15(18)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHKVIUVCDGJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Formyl-2-methoxyphenyl phenylcarbamate

This guide provides an in-depth analysis of 4-Formyl-2-methoxyphenyl phenylcarbamate, a molecule of significant interest in synthetic chemistry and drug discovery. We will explore its chemical and physical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.

Introduction and Nomenclature

4-Formyl-2-methoxyphenyl phenylcarbamate is a carbamate derivative characterized by a vanillin core structure linked to a phenylcarbamate moiety. This unique combination of functional groups—an aldehyde, a methoxy group, and a carbamate linkage—imparts a distinct reactivity profile and potential for diverse chemical transformations.

The compound is systematically named (4-formyl-2-methoxyphenyl) N-phenylcarbamate.[1] It is also known by synonyms such as 4-formyl-2-methoxyphenyl N-phenylcarbamate and Phenyl-carbamic acid 4-formyl-2-methoxy-phenyl ester.[1]

Chemical Structure

The structural integrity of this molecule is fundamental to its chemical behavior. The aromatic aldehyde is a versatile handle for forming imines, oximes, and other derivatives, while the carbamate group can participate in various nucleophilic substitution reactions.

Sources

An In-depth Technical Guide to the Synthesis of 4-Formyl-2-methoxyphenyl phenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Vanillin Derivatives

Vanillin, a naturally occurring phenolic aldehyde, is not merely a ubiquitous flavoring agent but also a highly versatile and privileged scaffold in medicinal chemistry and materials science.[1] Its inherent functionalities—aldehyde, hydroxyl, and ether groups—provide multiple reaction sites for chemical modification, enabling the synthesis of a diverse array of derivatives with significant biological activities.[1][2] These derivatives have shown promise as antitubercular, antioxidant, antimalarial, anticancer, and anti-inflammatory agents.[1] The strategic derivatization of vanillin allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties, making it a valuable starting material in drug discovery and development.[3] This guide focuses on a specific derivative, 4-Formyl-2-methoxyphenyl phenylcarbamate, detailing its synthesis, underlying chemical principles, and potential applications.

Introduction to 4-Formyl-2-methoxyphenyl phenylcarbamate

4-Formyl-2-methoxyphenyl phenylcarbamate is a carbamate derivative of vanillin. The carbamate functional group is a key structural motif in numerous approved drugs and prodrugs, valued for its chemical stability and ability to modulate biological activity.[4] The synthesis of this compound involves the reaction of the hydroxyl group of vanillin with phenyl isocyanate, resulting in a molecule that combines the structural features of both vanillin and a phenylcarbamate moiety.[5] This combination holds potential for applications in pharmaceuticals as an intermediate for more complex molecules and in agriculture, where carbamates are utilized as insecticides.[4][5]

Compound Profile:

| Property | Value |

| IUPAC Name | (4-formyl-2-methoxyphenyl) N-phenylcarbamate[6] |

| Molecular Formula | C₁₅H₁₃NO₄[6] |

| Molecular Weight | 271.27 g/mol [6] |

| CAS Number | 76455-58-8[6] |

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of 4-Formyl-2-methoxyphenyl phenylcarbamate is a straightforward one-step process from commercially available starting materials. The key disconnection lies at the carbamate linkage, leading back to vanillin (4-hydroxy-3-methoxybenzaldehyde) and phenyl isocyanate.

Caption: Retrosynthetic analysis of the target molecule.

The primary synthetic challenge lies in ensuring the selective reaction of the phenolic hydroxyl group of vanillin while preserving the aldehyde functionality. Fortunately, the hydroxyl group is significantly more nucleophilic than the aldehyde under neutral or slightly basic conditions, making the desired reaction highly favorable.

The Core Synthesis: Reaction of Vanillin with Phenyl Isocyanate

The formation of 4-Formyl-2-methoxyphenyl phenylcarbamate is achieved through the nucleophilic addition of the phenolic hydroxyl group of vanillin to the electrophilic carbon of the isocyanate group in phenyl isocyanate.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the oxygen atom of the hydroxyl group on the central carbon atom of the isocyanate. This is followed by a proton transfer, which can be facilitated by a base catalyst, to yield the stable carbamate product.

Caption: General mechanism of carbamate formation.

The Role of Catalysis

While the reaction can proceed without a catalyst, it is often accelerated by the use of a base. Tertiary amines, such as triethylamine or pyridine, are commonly employed catalysts.[7] The catalyst functions by deprotonating the phenol, increasing its nucleophilicity, and thereby enhancing the rate of attack on the isocyanate. Organotin compounds, like dibutyltin dilaurate, are also effective catalysts for this type of transformation.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of aryl carbamates from phenols and isocyanates. Researchers should optimize the conditions for their specific laboratory setup.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) or Volume (mL) |

| Vanillin | 152.15 | 10 | 1.52 |

| Phenyl Isocyanate | 119.12 | 10 | 1.19 (1.09 mL) |

| Triethylamine | 101.19 | 0.5 | 0.05 (0.07 mL) |

| Toluene | - | - | 50 mL |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.52 g (10 mmol) of vanillin in 50 mL of dry toluene.

-

Addition of Catalyst: To the stirred solution, add 0.07 mL (0.5 mmol) of triethylamine.

-

Addition of Phenyl Isocyanate: Slowly add 1.09 mL (10 mmol) of phenyl isocyanate to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Purification: Wash the collected solid with cold toluene or hexane to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

-

Drying: Dry the purified product in a vacuum oven to obtain 4-Formyl-2-methoxyphenyl phenylcarbamate as a crystalline solid.

Caption: Experimental workflow for the synthesis.

Characterization of 4-Formyl-2-methoxyphenyl phenylcarbamate

The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8 ppm), the aromatic protons of both the vanillin and phenyl rings, the methoxy group protons (around 3.9 ppm), and the N-H proton of the carbamate group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde, the carbonyl carbon of the carbamate, and the various aromatic and methoxy carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the N-H stretching of the carbamate, the C=O stretching of both the aldehyde and the carbamate, and the C-O stretching of the ether and carbamate groups.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety and Handling Precautions

-

Phenyl Isocyanate: Phenyl isocyanate is a toxic and lachrymatory substance. It is harmful if swallowed, inhaled, or absorbed through the skin. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Toluene: Toluene is a flammable and volatile solvent. It can cause irritation to the skin, eyes, and respiratory tract. Handle in a fume hood away from ignition sources.

-

Triethylamine: Triethylamine is a corrosive and flammable liquid with a strong odor. It can cause severe skin and eye irritation. Handle with care in a fume hood.

Conclusion

The synthesis of 4-Formyl-2-methoxyphenyl phenylcarbamate from vanillin and phenyl isocyanate is a robust and efficient transformation that provides access to a potentially valuable molecule for further research in drug discovery and materials science. This guide has provided a comprehensive overview of the synthesis, including the underlying chemical principles, a detailed experimental protocol, and essential safety information. By leveraging the rich chemistry of vanillin, researchers can continue to explore the vast chemical space of its derivatives and unlock new opportunities for innovation.

References

-

Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

4-Formyl-2-methoxyphenyl phenylcarbamate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

- Process for preparation of phenyl carbamate derivatives. (n.d.). Google Patents.

- Process for the preparation of phenylcarbamates. (n.d.). Google Patents.

-

Vanillin as low-temperature isocyanate-blocking agent and its use in one-component aqueous coatings. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. [Link]

-

PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. (n.d.). CORE. Retrieved January 23, 2026, from [Link]

-

Synthesis route of bis-(4-formyl-2-methoxyphenyl) terephthalate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

Vanillin as low-temperature isocyanate-blocking agent and its use in one-component aqueous coatings. (n.d.). OUCI. Retrieved January 23, 2026, from [Link]

- Process for the synthesis of isocyanates and of isocyanate derivatives. (n.d.). Google Patents.

- Process for preparing highly pure formylphenylboronic acids. (n.d.). Google Patents.

-

4-FORMYL-2-METHOXYPHENYL ISOBUTYRATE. (n.d.). EWG. Retrieved January 23, 2026, from [Link]

-

Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022). Frontiers. Retrieved January 23, 2026, from [Link]

-

New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

-

of the reaction between. (n.d.). AUB ScholarWorks. Retrieved January 23, 2026, from [Link]

-

Vanillin Synthesis from 4-Hydroxybenzaldehyde Article - "In the Laboratory" Journal of Chemical Education Douglass F. - University of Delaware. (n.d.). Retrieved January 23, 2026, from [Link]

-

Efficient Catalytic Synthesis of primary Carbamates using Preyssler heteropolyacid catalyst, H14[NaP5W30O110] under solvent-fre. (n.d.). Sciforum. Retrieved January 23, 2026, from [Link]

- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.). Google Patents.

-

Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. (2016). ResearchGate. Retrieved January 23, 2026, from [Link]

-

One-Pot Synthesis of O-Aryl Carbamates. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Research progress on preparation technology and detection methods of vanillin. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]

-

4-Formyl-2-methoxyphenyl 2-furoate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. (2022). MDPI. Retrieved January 23, 2026, from [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. (2014). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

Sources

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. 4-Formyl-2-methoxyphenyl phenylcarbamate | C15H13NO4 | CID 840268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Formyl-2-methoxyphenyl 2-furoate | C13H10O5 | CID 703199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Formyl-2-methoxyphenyl phenylcarbamate (CAS: 76455-58-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Formyl-2-methoxyphenyl phenylcarbamate, a vanillin derivative incorporating a phenylcarbamate moiety. Vanillin, a well-known flavoring agent, has garnered significant attention as a versatile, bio-based starting material in medicinal chemistry due to its established safety profile and reactive functional groups.[1][2] The incorporation of a carbamate functional group, a motif present in numerous therapeutic agents, suggests a potential for diverse biological activities.[3] This document details the chemical and physical properties of the title compound, a robust, step-by-step synthesis protocol, and an in-depth analysis of its spectroscopic data. Furthermore, it explores the potential biological significance and applications of this compound by examining the established activities of related vanillin and phenylcarbamate derivatives, thereby providing a roadmap for future research and development.

Introduction

4-Formyl-2-methoxyphenyl phenylcarbamate (CAS: 76455-58-8) is an aromatic organic compound that merges the structural features of vanillin (4-hydroxy-3-methoxybenzaldehyde) and phenyl carbamate. Vanillin and its derivatives are the subject of extensive research, demonstrating a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The aldehyde and hydroxyl groups of vanillin offer reactive sites for chemical modification, enabling the synthesis of a diverse library of compounds with potential therapeutic applications.[6]

The carbamate group is a key functional moiety in a number of approved drugs and is often employed to modulate the physicochemical and pharmacokinetic properties of parent molecules. Phenylcarbamates, in particular, are stable and have been utilized in the synthesis of various biologically active compounds.[7] The strategic combination of the vanillin scaffold with a phenylcarbamate functional group in 4-Formyl-2-methoxyphenyl phenylcarbamate presents an intriguing molecule for investigation in drug discovery and materials science.

This guide serves as a technical resource for researchers, providing detailed information on the synthesis, characterization, and potential applications of this compound, thereby facilitating its further exploration.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Formyl-2-methoxyphenyl phenylcarbamate is presented in the table below. These properties have been compiled from authoritative chemical databases.[8]

| Property | Value | Source |

| CAS Number | 76455-58-8 | PubChem[8] |

| Molecular Formula | C₁₅H₁₃NO₄ | PubChem[8] |

| Molecular Weight | 271.27 g/mol | PubChem[8] |

| IUPAC Name | 4-formyl-2-methoxyphenyl phenylcarbamate | PubChem[8] |

| SMILES | COC1=C(C=CC(=C1)C=O)OC(=O)NC2=CC=CC=C2 | PubChem[8] |

| InChI | InChI=1S/C15H13NO4/c1-19-14-9-11(10-17)7-8-13(14)20-15(18)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18) | PubChem[8] |

| InChIKey | CSHKVIUVCDGJSE-UHFFFAOYSA-N | PubChem[8] |

| Predicted XLogP3 | 2.5 | PubChem[8] |

| Hydrogen Bond Donor Count | 1 | PubChem[8] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[8] |

| Rotatable Bond Count | 4 | PubChem[8] |

Synthesis

The synthesis of 4-Formyl-2-methoxyphenyl phenylcarbamate is achieved through the reaction of vanillin with phenyl isocyanate. This reaction is a classic example of carbamate formation from a phenol and an isocyanate. The lone pair of electrons on the phenolic oxygen of vanillin attacks the electrophilic carbon of the isocyanate group, leading to the formation of the carbamate linkage.

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition of the phenolic hydroxyl group of vanillin to the carbonyl carbon of phenyl isocyanate. The reaction is often catalyzed by a tertiary amine, such as triethylamine or pyridine, which acts as a base to deprotonate the phenol, increasing its nucleophilicity.

Caption: Synthesis of 4-Formyl-2-methoxyphenyl phenylcarbamate.

Experimental Protocol

This protocol is a self-validating system for the synthesis of 4-Formyl-2-methoxyphenyl phenylcarbamate.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Phenyl isocyanate

-

Triethylamine (or another suitable tertiary amine base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve vanillin (1.0 eq) in anhydrous DCM or THF.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Addition of Isocyanate: Slowly add phenyl isocyanate (1.05 eq) dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Crystallization: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford 4-Formyl-2-methoxyphenyl phenylcarbamate as a solid.

Spectroscopic Characterization

The structure of 4-Formyl-2-methoxyphenyl phenylcarbamate can be unequivocally confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra for this compound are not widely published in peer-reviewed literature, data is available in spectral databases.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of both the vanillin and phenyl rings, as well as the methoxy, aldehyde, and carbamate N-H protons. The exact chemical shifts and coupling constants will depend on the solvent used for analysis.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct resonances for all 15 carbon atoms in the molecule, including the carbonyl carbons of the aldehyde and carbamate groups, the methoxy carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretch: A sharp peak around 3300 cm⁻¹

-

C-H stretch (aromatic and aldehyde): Peaks in the range of 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹

-

C=O stretch (carbamate and aldehyde): Strong absorptions in the region of 1750-1680 cm⁻¹

-

C=C stretch (aromatic): Peaks around 1600-1450 cm⁻¹

-

C-O stretch (ether and ester): Bands in the 1300-1000 cm⁻¹ region

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₅H₁₃NO₄. Fragmentation patterns can provide further structural information.

Potential Biological Activity and Applications

While specific biological studies on 4-Formyl-2-methoxyphenyl phenylcarbamate are limited in the publicly available literature, the known activities of its constituent moieties, vanillin and phenylcarbamate, provide a strong basis for predicting its potential applications.

Caption: Potential biological activities based on structural components.

Antimicrobial Activity

Vanillin and its derivatives have demonstrated notable antimicrobial activity against a range of bacteria and fungi.[5] The aldehyde group is often implicated in this activity. The addition of the phenylcarbamate group could modulate this activity by altering the lipophilicity and cell permeability of the molecule.

Anti-inflammatory and Antioxidant Activity

The phenolic structure of vanillin contributes to its antioxidant properties. Both vanillin and certain carbamate-containing compounds have been reported to possess anti-inflammatory effects.[4] Therefore, 4-Formyl-2-methoxyphenyl phenylcarbamate is a candidate for investigation as an anti-inflammatory and antioxidant agent.

Anticancer Potential

Numerous vanillin derivatives have been synthesized and evaluated for their anticancer activity, showing promise against various cancer cell lines.[4] Carbamate-based compounds are also prevalent in oncology drug discovery. The combination of these two pharmacophores in the title compound makes it a molecule of interest for cancer research.

Drug Development and Medicinal Chemistry

The structure of 4-Formyl-2-methoxyphenyl phenylcarbamate can serve as a scaffold for the development of new therapeutic agents. The aldehyde group can be further modified to generate a variety of derivatives, such as Schiff bases, hydrazones, and oximes, with potentially enhanced biological activities. The phenyl ring of the carbamate moiety also offers a site for substitution to explore structure-activity relationships.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

Toxicity: The toxicity of this specific compound has not been extensively studied. Phenyl isocyanate is a known respiratory irritant and sensitizer. Vanillin is generally recognized as safe (GRAS) for its use in food, but in pure form, it can cause irritation. Therefore, this compound should be handled with care.

Conclusion

4-Formyl-2-methoxyphenyl phenylcarbamate is a vanillin derivative with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward. This technical guide provides a foundation for researchers by detailing its properties, a reliable synthesis protocol, and an overview of its potential biological activities based on its structural components. Further investigation into the specific pharmacological profile of this compound is warranted and encouraged.

References

-

PubChem. (n.d.). 4-Formyl-2-methoxyphenyl phenylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

- Kumar, R., Sharma, P. K., & Mishra, P. S. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279.

- Lessard, J., & Nadeau, C. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Current Green Chemistry, 9(3), 206-218.

- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895–2940.

- Yadav, A., Sharma, S., & Singh, N. (2023). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega, 8(3), 3045-3066.

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

- Google Patents. (n.d.). EP2527314A1 - Process for preparation of phenyl carbamate derivatives.

- Kou, M., et al. (2023). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules, 28(14), 5434.

-

SpectraBase. (n.d.). 4-Formyl-2-methoxyphenyl phenylcarbamate. John Wiley & Sons, Inc. Retrieved from [Link]

- Tota, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(4), 361-362.

- Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. (2014). Journal of Young Pharmacists, 6(2), 48-53.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Elimination mechanism of vanillin from non-phenolic β-O-4-type terminals formed in guaiacyl lignin: a combined kinetic and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wisdomlib.org [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Formyl-2-methoxyphenyl phenylcarbamate | C15H13NO4 | CID 840268 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Formyl-2-methoxyphenyl phenylcarbamate

Technical Guide: 4-Formyl-2-methoxyphenyl phenylcarbamate

A Comprehensive Analysis of Core Physicochemical Properties for Application in Research and Development

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed examination of 4-Formyl-2-methoxyphenyl phenylcarbamate, a vanillin-derived carbamate. Despite its niche status in current scientific literature, this document consolidates available data on its fundamental chemical and physical properties. The guide is structured to deliver essential information for researchers and professionals in drug development and chemical synthesis, covering molecular structure, computed physical properties, and potential reactivity. Due to the limited scope of publicly available experimental data, this guide relies on computational predictions and structural analogies to related compounds to provide a foundational understanding of this molecule.

Introduction

4-Formyl-2-methoxyphenyl phenylcarbamate (CAS RN: 6866-28-0) is an organic compound that incorporates the structural features of vanillin, a widely used flavoring agent, and phenylcarbamate, a functional group found in various biologically active molecules. The presence of an aldehyde, a methoxy group, and a carbamate linkage suggests a molecule with diverse potential for chemical modification and application. Carbamates, in general, are recognized for their stability and have been explored as protecting groups in peptide synthesis and as key moieties in pharmaceuticals and agrochemicals.[1][2] This guide aims to provide a centralized resource of the known and predicted properties of this specific compound to facilitate further research and application development.

Molecular Structure and Identifiers

A clear understanding of the molecular structure is fundamental to predicting the chemical behavior and properties of a compound.

IUPAC Name: (4-formyl-2-methoxyphenyl) N-phenylcarbamate.[3]

Synonyms:

-

4-formyl-2-methoxyphenyl N-phenylcarbamate[3]

-

Vanillin Phenylcarbamate

Key Identifiers:

-

CAS Number: 6866-28-0

-

Molecular Formula: C₁₅H₁₃NO₄[3]

-

Molecular Weight: 271.27 g/mol [3]

-

InChI Key: CSHKVIUVCDGJSE-UHFFFAOYSA-N[3]

-

Canonical SMILES: COC1=C(C=CC(=C1)C=O)OC(=O)NC2=CC=CC=C2[3]

Below is a two-dimensional representation of the molecular structure of 4-Formyl-2-methoxyphenyl phenylcarbamate.

Caption: 2D structure of 4-Formyl-2-methoxyphenyl phenylcarbamate.

Physical and Chemical Properties

While experimental data is scarce, computational models provide valuable estimations of the compound's physical and chemical properties. The following table summarizes these predicted values.

| Property | Value | Source |

| Molecular Weight | 271.27 g/mol | PubChem[3] |

| XLogP3 | 2.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 5 | PubChem[3] |

| Exact Mass | 271.08445790 Da | PubChem[3] |

| Polar Surface Area | 64.6 Ų | PubChem[3] |

| Heavy Atom Count | 20 | PubChem[3] |

| Complexity | 328 | PubChem[3] |

These computed properties suggest that 4-Formyl-2-methoxyphenyl phenylcarbamate is a moderately lipophilic molecule with a significant polar surface area, which may influence its solubility and biological interactions.

Synthesis and Reactivity

A plausible synthetic route for 4-Formyl-2-methoxyphenyl phenylcarbamate involves the reaction of vanillin with phenyl isocyanate. This reaction is a standard method for the formation of carbamates.

Proposed Synthesis Pathway:

Caption: Proposed synthesis of the target compound.

Reactivity Insights:

-

The aldehyde group is susceptible to nucleophilic attack and can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or reductive amination.

-

The carbamate linkage is generally stable but can be cleaved under strong acidic or basic conditions. Phenylcarbamates are noted for their stability in organic and aqueous media, except in the presence of hydroxide ions.[1]

-

The aromatic rings can undergo electrophilic substitution, with the positions of substitution being directed by the existing methoxy, formyl, and carbamate groups.

Potential Applications

While specific applications for 4-Formyl-2-methoxyphenyl phenylcarbamate are not well-documented, its structural motifs suggest several areas of potential utility:

-

Pharmaceutical Intermediate: The vanillin scaffold is present in numerous bioactive compounds. This molecule could serve as a starting material for the synthesis of more complex drug candidates. Derivatives of similar structures have been investigated for their potential as antithrombotic agents.[4]

-

Polymer Science: The bifunctional nature of the molecule (aldehyde and carbamate) could allow it to be used as a monomer or cross-linking agent in the synthesis of novel polymers. For instance, related bis-(4-formyl-2-methoxyphenyl) esters have been used to create porous organic polymers for CO2 capture.[5]

-

Agrochemical Research: The carbamate functional group is a well-known toxophore in many insecticides and herbicides. Further modification of this molecule could lead to the development of new agrochemicals.[2]

Safety and Handling

Due to the limited toxicological data available for 4-Formyl-2-methoxyphenyl phenylcarbamate, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat, and to work in a well-ventilated area.

Conclusion

4-Formyl-2-methoxyphenyl phenylcarbamate is a compound with interesting structural features that suggest a range of potential applications in medicinal chemistry, materials science, and agrochemical development. While the current body of literature on this specific molecule is limited, this guide provides a foundational understanding of its properties based on computational data and the known chemistry of its constituent functional groups. Further experimental investigation is warranted to fully characterize its physical and chemical properties and to explore its potential in various scientific and industrial fields.

References

-

PharmaCompass.com. (n.d.). 4-formyl-2-methoxy phenyl acetate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Formyl-2-methoxyphenyl phenylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Bousquet, T., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. Retrieved from [Link]

-

precisionFDA. (n.d.). 4-FORMYL-2-METHOXYPHENYL 2-HYDROXYPROPANOATE. Retrieved from [Link]

-

(2025). 4-formyl-2-methoxyphenyl benzoate: Significance and symbolism. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:20665-85-4 | 4-Formyl-2-methoxyphenyl 2-methylpropanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis route of bis-(4-formyl-2-methoxyphenyl) terephthalate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Formyl-2-methoxyphenyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of Novel Phenylcarbamate Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Potential of the Carbamate Scaffold

The carbamate functional group, a cornerstone in medicinal chemistry, continues to inspire the development of novel therapeutic agents. Phenylcarbamate derivatives, in particular, have emerged as a versatile scaffold demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the current research landscape, offering insights into the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these promising compounds. We will delve into their applications as antifungal, anticancer, antimicrobial, and cholinesterase inhibitory agents, providing researchers and drug development professionals with a comprehensive technical resource to inform and accelerate their discovery programs. The information presented herein is grounded in recent scientific literature, ensuring a robust and reliable overview of the field.

Antifungal Activity: A Greener Approach to Crop Protection

Phytopathogenic fungi pose a significant threat to global food security, causing substantial crop losses annually.[1] The development of effective and environmentally benign fungicides is therefore a critical endeavor. Novel N-aryl carbamate derivatives have shown considerable promise in this area, with many exhibiting potent and broad-spectrum antifungal activities.[1][2]

Mechanism of Action

The carbamate moiety is a key pharmacophore in many commercial fungicides.[2] It is believed to exert its antifungal effect by targeting thio-containing enzymes in phytopathogenic fungi.[1][2] This interaction disrupts essential biochemical pathways, leading to fungal cell death. An attractive feature of carbamate fungicides is their relatively low environmental impact due to their rapid hydrolysis in the field, which minimizes residue.[2]

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies have provided valuable insights for the rational design of more potent antifungal phenylcarbamates. A recurring theme is the positive influence of halogen substituents on the N-aryl ring. Specifically, the presence of one or more chlorine atoms or two bromine atoms on a di-substituted phenyl ring has been shown to confer superior antifungal potency.[2]

Experimental Protocol: In Vitro Antifungal Assay

The following protocol outlines a standard method for evaluating the in vitro antifungal activity of novel phenylcarbamate derivatives against a panel of phytopathogenic fungi.

Objective: To determine the percentage of mycelial growth inhibition of various fungi in the presence of test compounds.

Materials:

-

Test phenylcarbamate derivatives

-

Positive control fungicide (e.g., Azoxystrobin)

-

Negative control (e.g., DMSO)

-

Fungal strains (e.g., Fusarium graminearum, Botrytis cinerea, Magnaporthe grisea)

-

Potato Dextrose Agar (PDA) medium

-

Sterile petri dishes

-

Micropipettes

-

Incubator

Procedure:

-

Compound Preparation: Dissolve the test compounds and controls in a suitable solvent (e.g., DMSO) to create stock solutions of a known concentration.

-

Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.

-

Dosing: Add the appropriate volume of the stock solutions of the test compounds and controls to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Mix thoroughly by swirling.

-

Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

-

Data Collection: After a defined incubation period (e.g., 3-5 days), measure the diameter of the fungal colony in two perpendicular directions.

-

Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition Rate (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

Data Summary: Antifungal Activity of Phenylcarbamate Derivatives

| Compound ID | Target Fungi | Concentration (µg/mL) | Inhibition Rate (%) | Reference |

| 3a9, 3b1, 3b2, 3b12 | Various phytopathogenic fungi | 50 | Outperformed positive control (Azoxystrobin) | [2] |

| 3b2, 3b3, 3b12 | Seven phytopathogenic fungi | 50 | > 70 | [2] |

| 1t, 1x, 1ag | B. cinerea | 50 | > 70 | [1] |

| 1t, 1x, 1ag | M. grisea | 50 | > 70 | [1] |

| 1af | F. graminearum | - | EC50 = 12.50 µg/mL | [1] |

| 1z | F. oxysporum | - | EC50 = 16.65 µg/mL | [1] |

Anticancer Activity: Targeting Proliferative Pathways

The search for novel anticancer agents is a relentless pursuit in modern medicine. Phenylcarbamate derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds for the development of new chemotherapeutics.[3][4]

Putative Mechanisms of Action

While the precise molecular targets of many anticancer phenylcarbamates are still under investigation, several mechanisms have been proposed. Some derivatives have been shown to interact with DNA, potentially disrupting replication and transcription.[3] Others may inhibit the activity of critical cell cycle regulatory proteins such as cyclin-dependent kinases (CDKs).[5] For certain steroidal carbamates, the molecular volume plays a crucial role in their antiproliferative activity, with optimal sizes required for fitting into receptor cavities and establishing effective interactions.[6]

Structure-Activity Relationship (SAR) Insights

SAR studies in the context of anticancer activity have revealed that the nature and position of substituents on the phenylcarbamate scaffold significantly influence cytotoxicity. For instance, in a series of 9-anilinoacridine derivatives, the corresponding alkylcarbamates were found to be more potent than the parent compounds.[4] Interestingly, the cytotoxicity of these AHMA-alkylcarbamates decreased with increasing length and size of the alkyl group.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of phenylcarbamate derivatives on cancer cell lines.

Materials:

-

Test phenylcarbamate derivatives

-

Cancer cell lines (e.g., CEM human leukemia cells, HL-60)[3][4]

-

Complete cell culture medium

-

96-well microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Summary: Anticancer Activity of Phenylcarbamate Derivatives

| Compound Series | Cell Line | Activity | Reference |

| Phenylcarbazole derivatives | CEM human leukemia | IC50 values in the 10-100 nM range | [3] |

| Phenylthiazolylindoles and phenylthiazolyl-7-azaindoles | ~60 human cancer cell lines | Inhibitory effects at micromolar to nanomolar concentrations | [5] |

| AHMA-alkylcarbamates | Human leukemic HL-60 | Potent cytotoxicity | [4] |

| AHMA-ethylcarbamate (18) and a derivative (34) | Sarcoma 180, Lewis lung carcinoma, P388 leukemia (in vivo) | Significant anticancer therapeutic effects | [4] |

Antimicrobial and Anti-inflammatory Activities

Beyond their antifungal and anticancer properties, phenylcarbamate derivatives have also demonstrated promising antibacterial and anti-inflammatory activities.

Antibacterial Activity

Several studies have reported the synthesis and evaluation of phenylcarbamates against various bacterial strains. For example, o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs have shown potency against Staphylococcus aureus, with some compounds exhibiting a minimum inhibitory concentration (MIC) comparable to the standard drug ciprofloxacin.[7] The cobalt complex of ethyl (2-(methylcarbamoyl)phenyl)carbamate has demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including clinically relevant pathogens like Staphylococcus aureus and Klebsiella pneumoniae.[8]

Anti-inflammatory Activity

A series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model.[9] Several of these compounds exhibited promising anti-inflammatory effects, with some showing activity comparable to the standard drug indomethacin.[9]

Cholinesterase Inhibition: A Strategy for Alzheimer's Disease

Cholinesterase inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease.[10][11] These drugs act by increasing the levels of the neurotransmitter acetylcholine in the brain. Phenylcarbamates, due to their structural similarity to acetylcholine, have been extensively investigated as cholinesterase inhibitors.[10]

Mechanism of Inhibition

Most carbamates act as pseudo-irreversible inhibitors of cholinesterases.[12] The carbamate's carbonyl group is attacked by the catalytic serine residue in the enzyme's active site, leading to the formation of a carbamylated enzyme. This modified enzyme is inactive and hydrolyzes very slowly, thus prolonging the presence of acetylcholine in the synaptic cleft.

Selectivity for Butyrylcholinesterase (BuChE)

While both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are involved in acetylcholine metabolism, selective BuChE inhibitors are considered promising therapeutic candidates for Alzheimer's disease.[13] Several novel carbamate derivatives have been synthesized that exhibit significant and selective activity against BuChE.[13] For instance, 3-(4-phenyl-piperazin-1-ylmethyl)-phenyl phenylcarbamate was identified as a potent BuChE inhibitor with an IC50 of 2.00 µM.[13]

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

Ellman's assay is a simple, rapid, and sensitive method for measuring cholinesterase activity and inhibition.

Objective: To determine the IC50 values of phenylcarbamate derivatives for AChE and BuChE.

Materials:

-

Test phenylcarbamate derivatives

-

AChE (from electric eel) and BuChE (from equine serum)

-

Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzymes, substrates, DTNB, and test compounds in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution (or buffer for the control).

-

Enzyme Addition: Add the enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Add the substrate solution (ATCI for AChE, BTCI for BuChE) to each well to start the reaction.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals for a set period. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion as DTNB reacts with the thiocholine produced by enzymatic hydrolysis of the substrate.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and calculate the IC50 value by plotting the inhibition percentage against the inhibitor concentration.

Data Summary: Cholinesterase Inhibitory Activity

| Compound | Target Enzyme | IC50 | Reference |

| 3-(4-phenyl-piperazin-1-ylmethyl)-phenyl phenylcarbamate (16) | BuChE | 2.00 µM | [13] |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 µM | [14] |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BuChE | 1.60 µM | [14] |

In Silico Approaches: Guiding Rational Drug Design

Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, play a pivotal role in modern drug discovery.[15][16] These in silico techniques provide valuable insights into the binding modes of ligands with their target proteins and help to predict the biological activity of novel compounds.

Molecular Docking

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor.[15] This information can elucidate the key interactions responsible for binding affinity and selectivity. For example, docking studies of phenylcarbamate derivatives with cholinesterases have helped to explain the observed differences in their inhibitory activity and have highlighted the importance of the orientation of the phenylcarbamate moiety within the enzyme's catalytic gorge.[13][17] In the context of antimicrobial activity, glucosamine-6-phosphate synthase has been used as a target protein for docking studies to identify promising antibacterial and antifungal agents.[15][18]

QSAR

QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.[16] These models can be used to predict the activity of untested compounds and to guide the design of new derivatives with improved potency. For instance, 3D-QSAR studies on β-phenylalanine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors have been successfully used to develop predictive models.[16]

Visualizing Key Concepts and Workflows

To further clarify the concepts discussed in this guide, the following diagrams, generated using Graphviz, illustrate key workflows and relationships.

Caption: A generalized workflow for the discovery and development of novel phenylcarbamate derivatives.

Caption: The mechanism of pseudo-irreversible cholinesterase inhibition by phenylcarbamates.

Conclusion and Future Directions

The diverse biological activities of novel phenylcarbamate derivatives underscore their significant potential in drug discovery. From combating fungal infections in agriculture to offering new therapeutic avenues for cancer and neurodegenerative diseases, this versatile chemical scaffold continues to be a fertile ground for innovation. Future research should focus on leveraging the growing body of SAR data and in silico modeling to design next-generation phenylcarbamates with enhanced potency, selectivity, and pharmacokinetic properties. The development of green and efficient synthetic methodologies will also be crucial for the sustainable production of these valuable compounds. As our understanding of the molecular targets and mechanisms of action of phenylcarbamates deepens, we can anticipate the emergence of new and improved therapeutic agents based on this enduring pharmacophore.

References

Sources

- 1. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of novel phenylcarbazoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of potential anticancer agents: alkylcarbamates of 3-(9-acridinylamino)-5-hydroxymethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The new cholinesterase inhibitors for Alzheimer's disease, Part 1: their similarities are different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel carbamate derivatives as selective butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. science.asu-edu.ru [science.asu-edu.ru]

- 16. Molecular docking and 3D-QSAR studies on beta-phenylalanine derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and characterization of new inhibitors of cholinesterases based on N-phenylcarbamates: In vitro study of inhibitory effect, type of inhibition, lipophilicity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Elucidating the Potential Mechanism of Action of 4-Formyl-2-methoxyphenyl phenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Preamble: From Molecular Structure to Biological Function

The compound 4-Formyl-2-methoxyphenyl phenylcarbamate (FMP) is a synthetic organic molecule featuring two key pharmacologically relevant moieties: a vanillin-derived aromatic ring and a phenylcarbamate functional group.[1] While direct biological data on FMP is scarce, its constituent parts provide a fertile ground for hypothesizing its mechanism of action. Vanillin and its derivatives are known for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3][4] The carbamate group is a cornerstone in medicinal chemistry, found in numerous approved drugs and known to interact with a variety of biological targets, often through enzymatic hydrolysis or direct binding.[5][6]

This guide eschews a conventional template to present a logical, research-driven exploration of FMP's potential biological activities. We will dissect the molecule's structure to propose several distinct, plausible mechanisms of action. For each hypothesis, we will outline a comprehensive, self-validating experimental workflow designed to rigorously test the claim. This document is intended to serve as a strategic roadmap for any research team initiating an investigation into this promising, yet uncharacterized, molecule.

Deconstructing the Molecule: Three Pillars of Potential Activity

The structure of 4-Formyl-2-methoxyphenyl phenylcarbamate suggests three primary avenues for its biological activity. These hypotheses are not mutually exclusive and may act in concert.

-

The Pro-Drug Hypothesis: FMP acts as a carrier molecule, undergoing metabolic activation via hydrolysis of the carbamate bond to release bioactive effector molecules.

-

The Direct Enzyme Inhibition Hypothesis: The intact FMP molecule functions as a competitive or non-competitive inhibitor of specific enzymes, with the carbamate group acting as a key interacting moiety.

-

The Covalent Modification Hypothesis: The reactive aldehyde group of the vanillin moiety forms covalent adducts, such as Schiff bases, with biological nucleophiles like protein lysine residues.

Our investigation will proceed by systematically addressing each of these hypotheses.

Hypothesis 1: FMP as a Pro-Drug Activated by Carbamate Hydrolysis

The carbamate linkage is susceptible to hydrolysis by esterases or under alkaline conditions.[7] This process could release vanillin (or a derivative) and phenylamine (aniline). The hydrolysis of N-phenylcarbamates can proceed via an E1cB mechanism, which involves the formation of a highly reactive phenyl isocyanate intermediate.[7][8] This intermediate could then be trapped by water to form aniline or react with other nucleophiles in the cellular environment.

1.1. Proposed Signaling Pathway

The pro-drug activation pathway is primarily a metabolic one, leading to downstream effects mediated by the released metabolites.

Caption: Proposed metabolic activation of FMP via carbamate hydrolysis.

1.2. Experimental Workflow: Validating the Pro-Drug Hypothesis

This workflow is designed to confirm the hydrolysis of FMP and identify its bioactive metabolites.

Caption: Experimental workflow for validating the pro-drug hypothesis.

1.3. Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay

-

Objective: To determine the rate of FMP metabolism and identify major metabolites.

-

Materials: 4-Formyl-2-methoxyphenyl phenylcarbamate (FMP), Human Liver Microsomes (HLM), NADPH regenerating system, human plasma, phosphate buffer, acetonitrile, LC-MS/MS system.

-

Procedure:

-

Prepare a stock solution of FMP (10 mM) in DMSO.

-

For the HLM assay, prepare incubation mixtures containing HLM (0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).

-

For the plasma stability assay, prepare incubation mixtures with human plasma diluted with phosphate buffer.

-

Pre-warm incubation mixtures to 37°C.

-

Initiate the reaction by adding FMP to a final concentration of 1 µM.

-

At specified time points (0, 5, 15, 30, 60 min), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

-

Centrifuge samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining FMP and to identify and quantify the appearance of potential metabolites (vanillin derivative, aniline).

-

-

Data Analysis: Plot the percentage of remaining FMP against time to determine the half-life (t½). Monitor for the mass-to-charge ratio (m/z) corresponding to the vanillin derivative and aniline.

| Parameter | Expected Outcome for Pro-Drug | Interpretation |

| FMP Half-life (HLM) | < 30 minutes | Suggests rapid metabolic clearance. |

| FMP Half-life (Plasma) | Finite; may be slower than HLM | Indicates susceptibility to plasma esterases. |

| Metabolite Detection | Peaks corresponding to vanillin and aniline increase over time. | Confirms hydrolytic cleavage of the carbamate bond. |

Hypothesis 2: Direct Enzyme Inhibition

The carbamate functional group is a well-established pharmacophore that can reversibly or irreversibly inhibit enzymes, most notably serine hydrolases like acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH). The phenylcarbamate moiety can act as a transition-state analog or a carbamoylating agent for a serine residue in the enzyme's active site.

2.1. Proposed Mechanism of Inhibition (Serine Hydrolase)

Caption: Proposed mechanism for serine hydrolase inhibition by FMP.

2.2. Experimental Workflow: Screening for Enzyme Inhibition

This workflow focuses on screening FMP against a panel of relevant enzymes and characterizing the nature of any observed inhibition.

Caption: Workflow for identifying and characterizing direct enzyme inhibition.

2.3. Detailed Experimental Protocols

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Objective: To determine if FMP inhibits AChE activity.

-

Materials: FMP, human recombinant AChE, acetylthiocholine (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), 96-well plate reader.

-

Procedure:

-

Prepare a dilution series of FMP in buffer (e.g., 0.01 µM to 100 µM).

-

In a 96-well plate, add buffer, DTNB solution, and the FMP dilution (or vehicle control).

-

Add the AChE enzyme solution to each well and incubate for 10 minutes at 25°C.

-

Initiate the reaction by adding the substrate, ATCI.

-

Immediately measure the change in absorbance at 412 nm over 5 minutes. The rate of color change is proportional to enzyme activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each FMP concentration relative to the vehicle control. Plot % inhibition vs. log[FMP] and fit the data to a dose-response curve to determine the IC50 value.

| Parameter | Expected Outcome for Direct Inhibition | Interpretation |

| IC50 Value | < 10 µM | Indicates potent inhibition of the target enzyme. |

| Lineweaver-Burk Plot | Intersecting lines on the y-axis | Suggests competitive inhibition. |

| Pre-incubation Effect | IC50 decreases with longer pre-incubation time | Suggests time-dependent or irreversible inhibition. |

Hypothesis 3: Covalent Modification via Schiff Base Formation

The aldehyde functional group on the vanillin moiety is an electrophilic center that can react with primary amines, such as the ε-amino group of lysine residues in proteins, to form a Schiff base (imine).[9] This covalent modification can alter the protein's structure and function, leading to a biological effect. This mechanism is plausible for explaining potential antimicrobial or cytotoxic activities.[10]

3.1. Proposed Mechanism of Schiff Base Formation

Caption: Covalent modification of a protein by FMP via Schiff base formation.

3.2. Experimental Workflow: Investigating Covalent Adduct Formation

This workflow aims to detect the formation of covalent adducts between FMP and proteins.

Caption: Workflow to validate covalent modification by the aldehyde group.

3.3. Detailed Experimental Protocols

Protocol 3: Mass Spectrometry-Based Adduct Detection

-

Objective: To directly detect the covalent binding of FMP to a model protein.

-

Materials: FMP, Bovine Serum Albumin (BSA), sodium borohydride (NaBH₄, optional), phosphate buffer, desalting column, ESI-Q-TOF mass spectrometer.

-

Procedure:

-

Incubate BSA (10 µM) with an excess of FMP (100 µM) in phosphate buffer (pH 7.4) for 2 hours at 37°C. Include a BSA-only control.

-

(Optional) To create a stable, non-reversible bond for easier detection, add NaBH₄ to reduce the Schiff base to a secondary amine.

-

Remove excess, unbound FMP using a desalting column.

-

Analyze the protein samples by infusion into an ESI-Q-TOF mass spectrometer.

-

Deconvolute the resulting multi-charged spectra to determine the intact mass of the protein.

-

-

Data Analysis: Compare the mass of the FMP-treated BSA to the control BSA. A mass increase corresponding to the molecular weight of FMP (minus water, for Schiff base formation) indicates covalent adduction.

| Parameter | Expected Outcome for Covalent Modification | Interpretation |

| Mass Shift | ΔMass ≈ 269.26 Da (for a single adduct) | Direct evidence of one FMP molecule covalently bound to the protein. |

| Proteomics | Identification of a peptide with a mass modification on a lysine residue. | Pinpoints the specific site of covalent modification. |

| Inactive Analog | Analog lacking the formyl group shows significantly reduced biological activity. | Provides strong evidence that the aldehyde is critical for the mechanism of action. |

Conclusion and Forward Outlook

This guide outlines a multi-pronged strategy for elucidating the mechanism of action of 4-Formyl-2-methoxyphenyl phenylcarbamate. By systematically testing the pro-drug, direct inhibition, and covalent modification hypotheses, researchers can build a comprehensive understanding of how this molecule exerts its biological effects. The proposed workflows are designed to be self-validating, where the results of one phase inform the design of the next. The true mechanism may involve a combination of these pathways, and a thorough investigation will be key to unlocking the full therapeutic potential of this compound.

References

-

Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Iannuzzi, C., Liccardo, M., & Sirangelo, I. (2023). Overview of the Role of Vanillin in Neurodegenerative Diseases and Neuropathophysiological Conditions. International Journal of Molecular Sciences, 24(3), 1817. [Link]

- Khan, J. (2024, March 19). Antibacterial activities of 2-formyl-4,6-bis(hydroxymethyl)phenyl benzoate and its complexes. ACS Spring 2024 - Posters.

-

Kumar, R., Sharma, S., & Mishra, A. (2012). Vanillin Derivatives Showing Various Biological Activities. ResearchGate. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Formyl-2-methoxyphenyl phenylcarbamate. PubChem. Retrieved January 23, 2026, from [Link]

-

Patel, K., & Tandel, F. (2019). VANILLIN: A COMPREHENSIVE REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Retrieved January 23, 2026, from [Link]

- Rupasinghe, H. P., Boulter-Bitzer, J., Ahn, T., & Odumeru, J. A. (2006). Vanillin inhibits pathogenic and spoilage microorganisms in vitro and maintains the quality of apple juice.

- Shishodia, S., Sethi, G., & Aggarwal, B. B. (2007). Vanillin (4-hydroxy-3-methoxybenzaldehyde), a popular flavoring agent, inhibits cell growth and induces apoptosis in human colon cancer cells. BioFactors, 29(2-3), 115-128.

-

Singh, T. D., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(4), 854-857. [Link]

-

Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Verma, A., & Joshi, N. (2013). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Journal of Chemistry, 2013, 1-5. [Link]

-

Wang, W., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3479. [Link]

-

Zarak, M. S., et al. (2021). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. ACS Omega, 6(41), 27367-27375. [Link]

Sources

- 1. 4-Formyl-2-methoxyphenyl phenylcarbamate | C15H13NO4 | CID 840268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Overview of the Role of Vanillin in Neurodegenerative Diseases and Neuropathophysiological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Antibacterial activities of 2-formyl-4,6-bis(hydroxymethyl)phenyl benzoate and its complexes - American Chemical Society [acs.digitellinc.com]

Vanillin Derivatives as a Promising Frontier in Antithrombotic Research: A Technical Guide

Abstract

Thrombotic disorders remain a leading cause of morbidity and mortality worldwide, necessitating the development of novel and safer antithrombotic agents. Vanillin, a widely available natural phenolic aldehyde, and its synthetic derivatives have emerged as a promising class of compounds with multifaceted biological activities. This technical guide provides an in-depth exploration of the role of vanillin derivatives in antithrombotic research. It synthesizes the current understanding of their mechanisms of action, structure-activity relationships, and the key experimental methodologies employed in their evaluation. While the field is still nascent, this guide aims to equip researchers, scientists, and drug development professionals with a comprehensive overview of the existing evidence and future potential of vanillin-based compounds as next-generation antithrombotic therapies.

Introduction: The Therapeutic Potential of a Versatile Scaffold

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a natural compound renowned for its flavor and aroma, possesses a privileged molecular scaffold that is amenable to chemical modification.[1] This versatility has spurred investigations into a wide array of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[1] The close relationship between inflammation, oxidative stress, and thrombosis has naturally led to the exploration of vanillin and its derivatives as potential antithrombotic agents.[1]

The core structure of vanillin, featuring hydroxyl, methoxy, and aldehyde functional groups, provides multiple reactive sites for the synthesis of a diverse library of derivatives, such as Schiff bases, esters, and chalcones.[2] These modifications can enhance bioavailability, modulate target specificity, and improve therapeutic efficacy.[1] Early research has indicated that vanillin itself exhibits modest antiplatelet activity, particularly against arachidonic acid-induced aggregation, though it is less potent than aspirin.[3][4] This has driven the focused design and synthesis of novel derivatives with superior antithrombotic profiles.[4]

This guide will delve into the mechanistic underpinnings of vanillin derivatives' antithrombotic effects, dissect the structure-activity relationships that govern their potency, and provide detailed insights into the experimental workflows essential for their preclinical evaluation.

Putative Mechanisms of Antithrombotic Action

The antithrombotic effects of vanillin derivatives are believed to be multifactorial, targeting various pathways in hemostasis. The primary proposed mechanisms revolve around the inhibition of platelet activation and aggregation, with potential ancillary effects on the coagulation cascade.

Inhibition of Platelet Aggregation

Platelet aggregation is a critical event in thrombus formation. Vanillin derivatives are hypothesized to interfere with this process through several key targets:

-

Cyclooxygenase-1 (COX-1) Inhibition: One of the most cited mechanisms is the inhibition of COX-1, an enzyme responsible for the synthesis of thromboxane A2 (TxA2).[3] TxA2 is a potent platelet agonist and vasoconstrictor. By inhibiting COX-1, vanillin derivatives can reduce TxA2 production, thereby dampening platelet aggregation.[3] In silico molecular docking studies have been employed to predict the binding affinity of vanillin analogs to the COX-1 active site.[3]

-

P2Y12 Receptor Antagonism: The P2Y12 receptor, activated by adenosine diphosphate (ADP), plays a crucial role in amplifying and sustaining platelet activation.[2] There is emerging evidence suggesting that some vanillin derivatives may act as P2Y12 receptor inhibitors.[4] This is a particularly attractive target, as several clinically successful antiplatelet drugs, such as clopidogrel, target this receptor.

The following diagram illustrates the proposed inhibitory actions of vanillin derivatives on key platelet activation pathways.

In Vivo Models of Thrombosis

Animal models are indispensable for evaluating the in vivo efficacy and safety of potential antithrombotic agents.

This is a widely used model of arterial thrombosis that involves the topical application of ferric chloride to an exposed artery (e.g., carotid or femoral artery) in a rodent model. [5]Ferric chloride induces oxidative injury to the vascular endothelium, leading to the formation of an occlusive thrombus. [5] Detailed Protocol: FeCl₃-Induced Carotid Artery Thrombosis in Mice

-

Animal Preparation:

-

Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

-

Make a midline cervical incision and carefully expose the common carotid artery.

-

-

Drug Administration:

-

Administer the vanillin derivative or vehicle control via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined time before inducing thrombosis.

-

-

Thrombus Induction:

-

Place a small piece of filter paper saturated with a specific concentration of FeCl₃ solution (e.g., 10%) on the surface of the exposed carotid artery for a defined period (e.g., 3 minutes).

-

Remove the filter paper and monitor blood flow in the artery using a Doppler flow probe.

-

-

Data Analysis:

-

Measure the time to complete occlusion of the artery.

-

At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.

-

Compare the time to occlusion and thrombus weight between the treated and control groups.

-

This assay assesses the potential for a compound to prolong bleeding, which is a critical safety parameter for antithrombotic drugs. A common method is the tail transection model in mice.

Experimental Workflow: In Vivo Evaluation

Promising Vanillin Derivatives and Future Directions

While the body of literature is still growing, some vanillin derivatives have shown particular promise.

Table 1: Selected Vanillin Derivatives with Reported Antithrombotic-Related Activity

| Derivative Name | Structure | Reported Activity | Reference |

| 4-formyl-2-methoxyphenyl benzoate | C₁₅H₁₂O₄ | In silico studies suggest low binding energy to COX-1. | [3] |

| 4-formyl-2-methoxyphenyl 4-methylbenzoate (V2) | C₁₆H₁₄O₄ | Showed better in vivo antithrombotic activity (clotting and bleeding time) than aspirin; potential P2Y12 inhibitor. | [4] |

The field of vanillin derivatives in antithrombotic research is ripe with opportunity. Future research should focus on:

-

Systematic SAR Studies: Synthesis and screening of a broader range of derivatives to establish clear and quantitative structure-activity relationships for antiplatelet and anticoagulant activities.

-

Mechanistic Elucidation: Utilizing a battery of in vitro assays to definitively identify the molecular targets and signaling pathways modulated by the most potent compounds. This should include enzyme inhibition assays for COX-1, thrombin, and Factor Xa, as well as receptor binding and functional assays for P2Y12.

-

Comprehensive In Vivo Evaluation: Testing lead compounds in multiple, well-established in vivo thrombosis models to confirm their efficacy and assess their safety profiles, including the risk of bleeding.

-

Pharmacokinetic and Toxicological Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties and conducting thorough toxicological assessments of the most promising candidates to determine their suitability for further development.

Conclusion